molecular formula C17H11F3N2O2 B6420455 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 114350-68-4

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No. B6420455
CAS RN: 114350-68-4
M. Wt: 332.28 g/mol
InChI Key: CIIRDNXNFOIPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

The synthesis of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide and its derivatives involves multi-step reactions . These reactions involve the use of various reagents and conditions, and the products are characterized by spectral and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1ccnc2c(cccc12)C(F)(F)F . This represents a quinoline core with a trifluoromethyl group at the 8-position and a hydroxy group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide are complex and involve multiple steps . These reactions can lead to the formation of various derivatives of the parent compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide include a molecular weight of 213.16 and a melting point of 174-176 °C . The compound is characterized by its strong electron-withdrawing trifluoromethyl group, which imparts unique properties to the molecule .

Scientific Research Applications

Synthesis and Properties

Fluorinated quinolines, such as 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These compounds exhibit unique properties due to the incorporation of a fluorine atom .

Antimicrobial Applications

Several 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been tested for their antimicrobial actions . For instance, some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Potential Antituberculosis Agents

Some compounds, such as 6d and 6e, showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis, indicating these compounds can be possible future antituberculosis agents .

Synthesis of Analgesic Compounds

4-Hydroxy-8-(trifluoromethyl)quinoline (4-Hydroxy-8-trifluoromethylquinolone) may be used in the synthesis of the analgesic compound, floctafenine .

Anticancer Applications

N-substituted-4-hydroxy-2-quinolone-3-carboxamides have shown to promote apoptosis by catalyzing caspase-3 activity and damaging cellular DNA, which could be useful in the treatment of human colon carcinoma .

Agricultural Applications

A number of fluorinated quinolines have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals .

Cyanine Dyes

Quinolines have been used in the synthesis of cyanine dyes, which make a considerable share in commercial production .

Mechanism of Action

properties

IUPAC Name

4-oxo-N-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)13-8-4-7-11-14(13)21-9-12(15(11)23)16(24)22-10-5-2-1-3-6-10/h1-9H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRDNXNFOIPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.